An In-depth Technical Guide to 1-Bromooctan-2-one: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Bromooctan-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromooctan-2-one is a versatile bifunctional organic compound that serves as a key intermediate in a variety of synthetic transformations. As an α-bromoketone, its reactivity is characterized by the electrophilic carbonyl carbon and the susceptible carbon-bromine bond, making it a valuable building block for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 1-Bromooctan-2-one, offering insights for its effective utilization in research and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of 1-Bromooctan-2-one is essential for its handling, application in reactions, and purification. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅BrO | [1] |
| Molecular Weight | 207.11 g/mol | [1], [2] |
| CAS Number | 26818-08-6 | [1], [2] |
| Appearance | Light yellow oil/liquid | [3] |
| IUPAC Name | 1-bromooctan-2-one | [1] |
Synthesis of 1-Bromooctan-2-one
The synthesis of 1-Bromooctan-2-one typically involves the α-bromination of a corresponding ketone, 2-octanone. A common and effective method is the reaction of the parent ketone with a brominating agent under acidic conditions. This proceeds through an enol or enolate intermediate, which then attacks molecular bromine.
A detailed synthetic protocol is described in the literature for the preparation of 1-Bromooctan-2-one from heptanoic acid. This multi-step synthesis involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane and subsequent treatment with hydrobromic acid.[3]
Experimental Protocol: Synthesis from Heptanoic Acid[3]
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Acid Chloride Formation: To a solution of heptanoic acid in dichloromethane, add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0 °C and add oxalyl chloride dropwise. Stir the reaction for one hour.
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Diazomethane Formation (Caution: Diazomethane is toxic and explosive): In a separate apparatus designed for diazomethane generation, a solution of Diazald in diethyl ether is added dropwise to a heated solution of potassium hydroxide in ethanol and water. The generated diazomethane is distilled and collected in a cooled flask.
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α-Diazoketone Formation: The crude acid chloride from step 1 is concentrated in vacuo and redissolved in dichloromethane. This solution is then added slowly to the cold diazomethane solution from step 2 and stirred for one hour.
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α-Bromoketone Formation: Concentrated hydrobromic acid is added slowly to the reaction mixture. After stirring for 20 minutes, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
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Workup and Purification: The mixture is extracted with ethyl acetate, washed with brine, and concentrated. The crude product is then purified by column chromatography to yield 1-Bromooctan-2-one as a light yellow oil.
Caption: Synthetic workflow for 1-Bromooctan-2-one from heptanoic acid.
Spectroscopic Characterization
Spectroscopic data is crucial for the verification of the structure and purity of 1-Bromooctan-2-one.
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¹H NMR (400 MHz, CDCl₃): δ 3.89 (s, 2H), 2.65 (t, J = 7.2 Hz, 2H), 1.61–1.58 (m, 2H), 1.29 (s, 6H), 0.88 (t, J = 7.2 Hz, 3H).[4]
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¹³C NMR (100 MHz, CDCl₃): δ 202.3, 39.8, 34.3, 31.5, 28.7, 23.8, 22.4, 14.0.[4]
The singlet at 3.89 ppm in the ¹H NMR spectrum is characteristic of the two protons on the carbon adjacent to the bromine atom and the carbonyl group. The triplet at 2.65 ppm corresponds to the two protons on the carbon adjacent to the carbonyl group on the other side. The remaining signals correspond to the protons of the hexyl chain. In the ¹³C NMR spectrum, the signal at 202.3 ppm is indicative of the carbonyl carbon.
Reactivity and Applications in Organic Synthesis
The synthetic utility of 1-Bromooctan-2-one stems from the presence of two reactive sites: the electrophilic carbonyl group and the carbon atom bearing the bromine atom, which is susceptible to nucleophilic attack. This dual reactivity makes it a valuable precursor for the synthesis of various heterocyclic systems and other functionalized molecules.
Synthesis of Thiazoles
1-Bromooctan-2-one is a key starting material in the Hantzsch thiazole synthesis. For instance, it can be reacted with a thiourea or thioamide to construct the thiazole ring. This has been demonstrated in the synthesis of 2-bromo-4-hexylthiazole, where 1-Bromooctan-2-one is first converted to 1-thiocyanatooctan-2-one, which then undergoes cyclization.[5]
Synthesis of Substituted Imidazoles
In the field of medicinal chemistry, 1-Bromooctan-2-one has been utilized in the synthesis of 4,5-disubstituted-2-aminoimidazoles.[3] These scaffolds are of interest due to their potential biological activities, including antibiotic and antibiofilm properties.[3]
Biocatalytic Reductions
1-Bromooctan-2-one can serve as a substrate in biocatalytic reductions. For example, alcohol dehydrogenases can stereoselectively reduce the ketone functionality to a secondary alcohol, leading to the formation of chiral bromohydrins. These chiral intermediates are valuable for the synthesis of enantiopure epoxides.[6]
Safety and Handling
1-Bromooctan-2-one is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][2]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Storage: Store in a cool, dry, and well-ventilated area.
Conclusion
1-Bromooctan-2-one is a valuable and versatile building block in organic synthesis. Its well-defined reactivity as an α-bromoketone allows for the efficient construction of a variety of important molecular frameworks, particularly heterocyclic compounds. A thorough understanding of its synthesis, properties, and safe handling is crucial for its successful application in research and development, including the discovery of new therapeutic agents.
References
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PubChem. 1-Bromooctan-2-one. National Center for Biotechnology Information. [Link]
- Kim, T., Jeong, W., An, S., Kim, J., Ham, G., Pyo, S., Cha, H., Jung, I. H., & Chung, D. S. (2023).
- Kim, T., Jeong, W., An, S., Kim, J., Ham, G., Pyo, S., Cha, H., Jung, I. H., & Chung, D. S. (2023). Designing Bithiazole-Based Conjugated Polymers as Alternatives to Benzothiadiazole for Photocatalytic Hydrogen Evolution. Nanoscale Horizons.
- Ríos-Lombardía, N., Cocinero, A., Lavandera, I., Gotor-Fernández, V., & Gotor, V. (2015). Chemo- and Stereodivergent Preparation of Terminal Epoxides and Bromohydrins through One-Pot Biocatalysed Reactions.
- Grote, Z. M., Tira, C. E., Stegman, R. A., & G. A. O'Doherty. (2010). A nitroenolate approach to the synthesis of 4,5-disubstituted-2-aminoimidazoles. Pilot library assembly and screening for antibiotic and antibiofilm activity. Organic & Biomolecular Chemistry, 8(12), 2814-2822.
- Al-kadamany, A., Day, C. S., & O'Doherty, G. A. (2010). Thiazole-induced rigidification in substituted dithieno-tetrathiafulvalene: the effect of planarisation on charge transport properties. Beilstein Journal of Organic Chemistry, 6, 84.
- Dhindsa, A. S., Bryce, M. R., & Petty, M. C. (1989). Synthesis of tetrathiafulvalene (TTF) derivatives substituted with two and four hydrophobic alkyl chains. Synthetic Metals, 32(3), 379-389.
- Anonymous.
